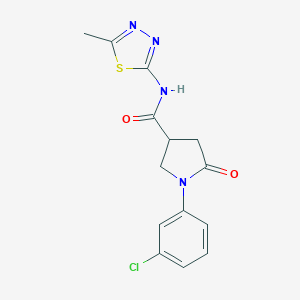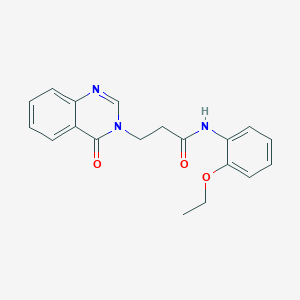![molecular formula C19H17N3O4 B277509 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid, also known as PBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PBA is a small molecule that has a unique structure and properties that make it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes and the modulation of cellular signaling pathways. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as modulate the activity of cellular signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth, the modulation of cellular signaling pathways, and the promotion of wound healing. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid in lab experiments is its small size and unique structure, which make it a valuable tool for studying various biological processes. However, one of the limitations of using 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid is its potential toxicity and lack of specificity, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid, including the development of more specific and less toxic analogs, the exploration of its potential use as a diagnostic tool for various diseases, and the investigation of its potential applications in drug development and medical research. Further studies are needed to fully understand the mechanism of action of 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid and its potential applications in various fields.
Métodos De Síntesis
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid can be synthesized through a multistep process involving the reaction of 4-aminobenzoic acid with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, followed by acylation with butyryl chloride. The final product is obtained through purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medical research. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. 4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid has also been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
Nombre del producto |
4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid |
|---|---|
Fórmula molecular |
C19H17N3O4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H17N3O4/c23-16(20-15-11-9-14(10-12-15)19(24)25)7-4-8-17-21-18(22-26-17)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,20,23)(H,24,25) |
Clave InChI |
BHMXFNJSGKYYBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)


![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)

![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)
